molecular formula C18H26N2O3 B8190877 (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester

(1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B8190877
M. Wt: 318.4 g/mol
InChI Key: BUPHFIANUPAZCB-UHFFFAOYSA-N
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Description

(1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester is a synthetic organic compound with the molecular formula C18H26N2O3 It is characterized by a tetrahydropyridine ring substituted with a benzyl group, a hydroxymethyl group, and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Tetrahydropyridine Ring: The initial step often involves the cyclization of appropriate precursors to form the tetrahydropyridine ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyridine intermediate.

    Hydroxymethylation: The hydroxymethyl group is typically introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

    Carbamate Formation: The final step involves the formation of the carbamic acid tert-butyl ester. This can be achieved by reacting the hydroxymethylated tetrahydropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form various derivatives. For example, the nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, NaOCl (Sodium hypochlorite)

    Reduction: H2/Pd-C (Hydrogenation with Palladium on Carbon), LiAlH4 (Lithium aluminium hydride)

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity. Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitter analogs.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism by which (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, while the benzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid methyl ester
  • (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid ethyl ester
  • (1-Benzyl-6-hydroxymethyl-1,2,5,6-tetrahydro-pyridin-3-yl)-carbamic acid isopropyl ester

Uniqueness

The tert-butyl ester derivative is unique due to its bulky tert-butyl group, which can influence the compound’s steric properties and reactivity. This can result in different biological activity and stability compared to its methyl, ethyl, and isopropyl counterparts.

Properties

IUPAC Name

tert-butyl N-[1-benzyl-2-(hydroxymethyl)-3,6-dihydro-2H-pyridin-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15-9-10-16(13-21)20(12-15)11-14-7-5-4-6-8-14/h4-9,16,21H,10-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPHFIANUPAZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CCC(N(C1)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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